molecular formula C11H13ClN2O B13881375 N,1-dimethylindole-3-carboxamide;hydrochloride

N,1-dimethylindole-3-carboxamide;hydrochloride

Cat. No.: B13881375
M. Wt: 224.68 g/mol
InChI Key: BKQUCOVIZIDDTE-UHFFFAOYSA-N
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Description

N,1-Dimethylindole-3-carboxamide hydrochloride is a heterocyclic compound featuring an indole scaffold substituted with a carboxamide group at the 3-position and methyl groups at the 1-position and the amide nitrogen. Indole derivatives are widely studied for their pharmacological properties, including interactions with serotonin receptors, kinase inhibition, and antitumor activity . The hydrochloride salt enhances solubility, making it suitable for pharmaceutical formulations.

Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

N,1-dimethylindole-3-carboxamide;hydrochloride

InChI

InChI=1S/C11H12N2O.ClH/c1-12-11(14)9-7-13(2)10-6-4-3-5-8(9)10;/h3-7H,1-2H3,(H,12,14);1H

InChI Key

BKQUCOVIZIDDTE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CN(C2=CC=CC=C21)C.Cl

Origin of Product

United States

Preparation Methods

Methylation of Nitrogen Atoms

Methylation of the indole nitrogen (N-1) and the amide nitrogen is achieved using methylating agents such as dimethyl sulfate or methyl iodide under controlled conditions. The methylation is often performed after the carboxamide formation to avoid side reactions.

Formation of Hydrochloride Salt

The free base N,1-dimethylindole-3-carboxamide is converted into its hydrochloride salt by treatment with concentrated hydrochloric acid, facilitating crystallization and improving compound stability and handling.

Representative Preparation Procedure (Literature-Based)

Step Reagents and Conditions Description Yield and Purity
1. Fischer Indole Synthesis Hydrazine derivatives + ketones/aldehydes, acidic medium Formation of indole core with carboxylic acid at position 3 High yield, dependent on substrate
2. Amide Formation Coupling reagents (e.g., EDC, DCC) + amine source Conversion of indole-3-carboxylic acid to carboxamide Typically >80% yield
3. N-Methylation Dimethyl sulfate or methyl iodide, base (e.g., calcium oxide), reflux in methanol or 1-propanol Methylation of indole nitrogen and amide nitrogen Yields reported up to 95%, purity >99% by HPLC
4. Hydrochloride Salt Formation Concentrated HCl, pH control around 1-4, filtration, drying at 50°C Formation of hydrochloride salt, isolation of pure compound Yields ~85-90%, purity >99%

Analysis of Preparation Methods

Methylation Techniques

  • Calcium Methoxide in Methanol Reflux : The use of calcium methoxide as a base in methanol under reflux conditions facilitates efficient methylation with dimethyl sulfate, yielding N,1-dimethylindole-3-carboxamide with high purity (99.7% by HPLC) and good yields (~85.6%) after recrystallization.
  • Magnesium Ethoxide in 1-Propanol : An alternative involves magnesium ethoxide in 1-propanol under nitrogen atmosphere, followed by dimethyl sulfate methylation. This method also yields high purity products (~99.8%) with yields around 78-79% after purification.

Purification and Crystallization

  • Recrystallization from methanol-water mixtures (3:7) under reflux is effective for purifying the crude methylated product.
  • Control of pH during hydrochloride salt formation (pH ~1-4) ensures precipitation of the hydrochloride salt, which is then washed with dilute hydrochloric acid and dried to obtain the final product.

Comparative Table of Preparation Parameters

Parameter Calcium Methoxide/Methanol Magnesium Ethoxide/1-Propanol
Base used Calcium methoxide Magnesium ethoxide
Solvent Methanol 1-Propanol
Methylating agent Dimethyl sulfate Dimethyl sulfate
Reaction atmosphere Nitrogen Nitrogen
Reflux time (methylation) 4 hours total 4 hours total
Yield (crude) ~95.8% ~99.4%
Purity (HPLC) 99.0% crude, 99.7% pure 99.3% crude, 99.87% pure
Hydrochloride salt yield ~87.7% ~85-90%
Drying temperature 50°C overnight 50°C overnight

Supporting Research Findings and Notes

  • The methylation step is critical and requires careful control of stoichiometry and reaction conditions to minimize side products such as dimethylated impurities or incomplete methylation.
  • The hydrochloride salt form improves the compound’s stability and handling, which is important for pharmaceutical applications.
  • Analytical techniques such as HPLC are essential throughout the process to monitor purity and reaction progress.
  • Alternative methylating agents like trimethyl phosphate have been reported but dimethyl sulfate remains preferred for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N,1-dimethylindole-3-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N,1-dimethylindole-3-carboxamide;hydrochloride involves its interaction with various molecular targets, including enzymes and proteins. The presence of the carboxamide moiety allows it to form hydrogen bonds with these targets, inhibiting their activity . This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Substituents/Modifications Key Functional Groups Reference
N,1-Dimethylindole-3-carboxamide HCl Indole 1-Me, 3-carboxamide (N-Me) Indole, carboxamide, HCl salt -
SB-242084 HCl Indoline 6-Cl, 5-Me, pyridinyloxy substituents Indoline, carboxamide, HCl salt
PF-03758309 HCl Pyrrolopyrazole Thienopyrimidinylamino, dimethylamino Pyrrolopyrazole, carboxamide
GZ-253B (Lobelane analog) Piperidine Bis-phenylethyl, 4-Me substituents Piperidine, aromatic substituents
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide HCl Carbodiimide Ethylcarbodiimide, dimethylaminopropyl Carbodiimide, tertiary amine
Key Observations:
  • SB-242084 Hydrochloride : Shares the indole carboxamide backbone but includes chlorine and pyridinyloxy groups, enhancing receptor selectivity (e.g., 5-HT2C antagonism) .
  • PF-03758309 Hydrochloride : A pyrrolopyrazole carboxamide with kinase inhibitory activity; differences in core structure may influence target specificity compared to indole derivatives .
  • Lobelane Analogs (e.g., GZ-253B): Piperidine-based compounds with aromatic substituents, showing vesicular monoamine transporter inhibition . Structural rigidity contrasts with the planar indole system.

Pharmacological and Physicochemical Properties

Table 2: Pharmacokinetic and Analytical Data
Compound Name Solubility (HCl salt) LogP Analytical Method (Validation) Biological Activity Reference
N,1-Dimethylindole-3-carboxamide HCl High (aqueous) ~2.5* HPLC (similar to ) Hypothetical: Serotonin modulation -
Bamifylline HCl 0.1 mg/mL (25°C) 1.2 RP-HPLC (Linearity: R² > 0.999) Adenosine receptor antagonist
Benzyldamine HCl 50 mg/mL 1.8 Spectrophotometry (Accuracy: 98–102%) Anti-inflammatory
Hydroxyzine HCl Freely soluble 3.0 HPTLC (Recovery: 99.5–100.5%) Antihistamine
Key Observations:
  • Solubility : Hydrochloride salts generally improve aqueous solubility, critical for oral bioavailability. Bamifylline HCl’s lower solubility (0.1 mg/mL) may necessitate formulation adjustments compared to freely soluble analogs like hydroxyzine HCl .
  • Analytical Methods : RP-HPLC and HPTLC are standard for quantifying hydrochloride salts, with validation parameters (accuracy, linearity) ensuring reliability .

Mechanistic and Therapeutic Differences

  • Ansofaxine Hydrochloride: A serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) with immunomodulatory effects, increasing CD8+ T cell populations in vivo . Contrasts with indole carboxamides, which may target specific receptors rather than neurotransmitter reuptake.
  • Lobelane Analogs: Inhibit vesicular monoamine transporters (VMAT2), reducing dopamine uptake. This mechanism differs from indole derivatives’ receptor-based actions .
  • Carbodiimide Derivatives (e.g., EDC HCl) : Used as coupling reagents in peptide synthesis rather than direct therapeutic agents .

Biological Activity

N,1-dimethylindole-3-carboxamide; hydrochloride is a synthetic compound derived from indole, recognized for its potential biological activities, particularly in the context of neurotransmitter systems. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

N,1-dimethylindole-3-carboxamide; hydrochloride features a dimethyl group at the nitrogen atom of the indole structure and a carboxamide functional group at the C3 position. The hydrochloride salt form enhances its solubility and stability in aqueous environments. The compound's structure allows for significant interactions with biological targets, particularly serotonin receptors, which are crucial in mood regulation and various psychiatric disorders.

Research indicates that compounds with indole structures often interact with serotonin receptors, suggesting that N,1-dimethylindole-3-carboxamide; hydrochloride may modulate receptor activity or inhibit enzymes involved in neurotransmitter metabolism. Such mechanisms could potentially lead to therapeutic applications in treating mood disorders like depression and anxiety.

1. Neurotransmitter Modulation

  • Serotonin Receptor Interaction : N,1-dimethylindole-3-carboxamide; hydrochloride has been studied for its binding affinity to serotonin receptors. This interaction may influence mood and anxiety levels.
  • Enzyme Inhibition : The compound may inhibit enzymes that metabolize neurotransmitters, thereby enhancing their availability in synaptic clefts.

2. Antitubercular Activity

  • Recent studies have highlighted the potential of indole derivatives, including N,1-dimethylindole-3-carboxamide; hydrochloride, as antitubercular agents. These compounds exhibit significant activity against Mycobacterium tuberculosis (M. tb), with some derivatives showing minimal cytotoxicity towards mammalian cells .

Research Findings and Case Studies

StudyFindingsMethodology
Study 1Indole derivatives exhibit high selectivity against M. tb with MIC values as low as 0.012 μMIn vitro assays against drug-sensitive M. tb strains
Study 2Compounds showed dual activity against both M. tb and glioblastoma multiforme cell linesCytotoxicity assays on various cancer cell lines
Study 3N,1-dimethylindole-3-carboxamide; hydrochloride demonstrated potential as a serotonin receptor modulatorBinding affinity studies using radiolabeled ligands

Comparative Analysis

The following table compares N,1-dimethylindole-3-carboxamide; hydrochloride with other related compounds based on their structural features and unique properties:

Compound NameStructure FeaturesUnique Properties
1-MethylindoleMethyl group at C1Less basic than N,1-dimethylindole-3-carboxamide
Indole-3-acetic acidCarboxylic acid instead of carboxamideInvolved in plant growth regulation
5-Hydroxytryptamine (Serotonin)Indole structure with hydroxyl groupKey neurotransmitter involved in mood regulation
N,N-DimethyltryptamineTryptamine derivative with two methyl groupsPsychedelic properties due to receptor interactions

N,1-dimethylindole-3-carboxamide; hydrochloride is distinctive due to its specific nitrogen substitution pattern and carboxamide functionality, which may confer unique pharmacological properties not found in these other compounds.

Q & A

Q. How can researchers optimize the synthesis of N,1-dimethylindole-3-carboxamide hydrochloride to improve yield and purity?

Methodological Answer:

  • Use carbodiimide-mediated coupling (e.g., EDC·HCl) under inert atmospheres (argon/nitrogen) to minimize side reactions. Monitor reaction progress via TLC or HPLC with UV detection at 254 nm. Post-synthesis, employ column chromatography (silica gel, gradient elution with dichloromethane/methanol) followed by recrystallization in ethanol/water mixtures to isolate the compound .
  • Critical parameters: Maintain pH 5–6 during coupling to activate carboxyl groups, and avoid excess reagents to reduce byproducts like N-acylurea .

Q. What purification strategies are effective for removing residual solvents or unreacted intermediates?

Methodological Answer:

  • Sequential solvent extraction (e.g., ethyl acetate for organic residues, brine washes for hydrophilic impurities) combined with size-exclusion chromatography. Validate purity using reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with ≥98% purity thresholds .
  • For persistent impurities, employ preparative HPLC with fraction collection and lyophilization .

Q. How should researchers handle the hygroscopic nature of this compound during storage?

Methodological Answer:

  • Store aliquots in sealed vials under vacuum or nitrogen atmosphere at −20°C. Use desiccants (e.g., silica gel) in storage containers. For hygroscopic salts, lyophilize the compound and confirm stability via Karl Fischer titration for water content (<1% w/w) .

Q. Which analytical techniques are recommended for assessing purity and structural integrity?

Methodological Answer:

  • HPLC-UV/Vis : Quantify impurities using a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile).
  • NMR (¹H/¹³C) : Confirm regioselective methylation (e.g., indole N1 vs. side-chain dimethyl groups) and rule out tautomeric forms .
  • Mass Spectrometry (ESI-MS) : Validate molecular weight ([M+H]⁺ ion) and detect degradation products .

Q. What stability conditions should be prioritized for long-term storage?

Methodological Answer:

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation pathways. Store solutions in DMSO at −80°C (avoid freeze-thaw cycles >3×). For solid-state stability, use amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

  • Perform equilibrium solubility studies in biorelevant media (e.g., FaSSIF/FeSSIF) at 37°C. Use dynamic light scattering (DLS) to detect aggregation. Cross-validate with computational models (e.g., COSMO-RS) to correlate experimental and predicted solubility .
  • For low aqueous solubility, employ co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes .

Q. What advanced techniques are suitable for characterizing polymorphic forms?

Methodological Answer:

  • XRPD : Identify crystalline vs. amorphous phases. Compare experimental diffractograms with simulated patterns from single-crystal data.
  • DSC/TGA : Determine melting points, enthalpy of fusion, and thermal degradation thresholds. For hydrates/solvates, use variable-temperature XRPD .

Q. How can degradation pathways be elucidated under oxidative or hydrolytic stress?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to 3% H₂O₂ (oxidative), 0.1N HCl/NaOH (hydrolytic), and UV light (photolytic). Analyze degradants via LC-MS/MS with fragmentation patterns.
  • Isotopic Labeling : Use ¹⁸O-water or D₂O to trace hydrolysis mechanisms (e.g., amide vs. ester bond cleavage) .

Q. What in vitro assays are appropriate for evaluating its pharmacological activity?

Methodological Answer:

  • Design cell-based assays (e.g., HEK-293T cells transfected with target receptors) to measure IC₅₀ values. Use fluorescence polarization or SPR for binding affinity studies. For enzyme inhibition, employ kinetic assays (e.g., NADH depletion for oxidoreductases) .
  • Include positive controls (e.g., known inhibitors) and validate selectivity via counter-screens against related isoforms .

Q. How can synergistic effects with other therapeutics be systematically analyzed?

Methodological Answer:

  • Use isobologram analysis or combination index (CI) methods in dose-matrix experiments. For example, pair the compound with standard chemotherapeutics and quantify synergy via MTT assays. Validate with RNA-seq to identify pathway crosstalk .
  • Employ high-throughput screening platforms (e.g., 384-well plates) with automated liquid handling for scalability .

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